molecular formula C20H26O4 B14288758 Benzoic acid, 3-((((2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, ethyl ester, (1R-trans)- CAS No. 115809-84-2

Benzoic acid, 3-((((2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, ethyl ester, (1R-trans)-

Cat. No.: B14288758
CAS No.: 115809-84-2
M. Wt: 330.4 g/mol
InChI Key: ORDHLOWPQKUSIH-SJORKVTESA-N
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Description

Benzoic acid, 3-((((2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, ethyl ester, (1R-trans)- is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzoic acid moiety esterified with a cyclopropyl group, which is further substituted with a dimethyl and a propenyl group. The ethyl ester functionality adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-((((2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, ethyl ester, (1R-trans)- typically involves multiple steps:

    Formation of the Cyclopropyl Moiety: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Esterification: The benzoic acid is esterified with the cyclopropyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester functionality, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 3-((((2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl)carbonyl)oxy)methyl)-, ethyl ester, (1R-trans)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester functionality allows it to act as a prodrug, releasing the active benzoic acid derivative upon hydrolysis. The cyclopropyl group can interact with biological membranes, enhancing its permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
  • Chrysanthemic acid

Uniqueness

The unique combination of the benzoic acid moiety with the cyclopropyl group and the specific substitution pattern distinguishes this compound from its analogs. Its structural complexity and functional versatility make it a valuable compound for various applications.

Properties

115809-84-2

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 3-[[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]oxymethyl]benzoate

InChI

InChI=1S/C20H26O4/c1-6-23-18(21)15-9-7-8-14(11-15)12-24-19(22)17-16(10-13(2)3)20(17,4)5/h7-11,16-17H,6,12H2,1-5H3/t16-,17+/m1/s1

InChI Key

ORDHLOWPQKUSIH-SJORKVTESA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)COC(=O)C2C(C2(C)C)C=C(C)C

Origin of Product

United States

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